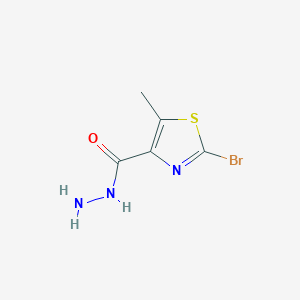

2-Bromo-5-methylthiazole-4-carbohydrazide

Descripción

2-Bromo-5-methylthiazole-4-carbohydrazide is a brominated thiazole derivative functionalized with a carbohydrazide (-CONHNH₂) group at position 4, a methyl group at position 5, and a bromine atom at position 2. Its molecular formula is C₅H₆BrN₃OS, with a molecular weight of 236.09 g/mol. The carbohydrazide moiety enhances its nucleophilic reactivity, making it a versatile intermediate for synthesizing heterocyclic compounds, such as triazoles and oxadiazoles, which are pivotal in medicinal chemistry .

Propiedades

Fórmula molecular |

C5H6BrN3OS |

|---|---|

Peso molecular |

236.09 g/mol |

Nombre IUPAC |

2-bromo-5-methyl-1,3-thiazole-4-carbohydrazide |

InChI |

InChI=1S/C5H6BrN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10) |

Clave InChI |

LPOIQOVZJNGFHG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(S1)Br)C(=O)NN |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Las condiciones de reacción a menudo incluyen el uso de bromo o un agente bromante en un solvente apropiado, seguido de la reacción con hidracina o un derivado de hidracina para formar el grupo carbohidrazida .

Métodos de Producción Industrial

Los métodos de producción industrial para la 2-Bromo-5-metiltiazol-4-carbohidrazida pueden involucrar procesos escalables que aseguran un alto rendimiento y pureza. Estos métodos a menudo utilizan materiales de partida rentables y condiciones de reacción optimizadas para lograr una producción eficiente. El proceso puede incluir pasos como la bromación, purificación y cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-Bromo-5-metiltiazol-4-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.

Reacciones de Condensación: El grupo carbohidrazida puede participar en reacciones de condensación para formar hidrazonas u otros compuestos relacionados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas o tioles para reacciones de sustitución, agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Las condiciones de reacción típicamente involucran temperaturas controladas y solventes que facilitan las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de tiazol sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 2-Bromo-5-methylthiazole-4-carbohydrazide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Bromo-5-methylthiazole-4-carbohydrazide against clinically relevant pathogens. Results indicated substantial inhibition zones in bacterial cultures treated with this compound.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives, including 2-Bromo-5-methylthiazole-4-carbohydrazide, have shown promise in inhibiting tumor growth through various mechanisms, such as enzyme inhibition and apoptosis induction.

Case Study: Anticancer Activity Assessment

A comparative study on thiazole derivatives demonstrated that modifications to the thiazole structure significantly impacted cytotoxicity against different cancer cell lines. The following table summarizes key findings regarding the anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma (WM793) | 1.98 ± 1.22 | Inhibition of tubulin polymerization |

| Compound B | Prostate Cancer | 0.4 - 2.2 | Induction of apoptosis |

| 2-Bromo-5-methylthiazole-4-carbohydrazide | Various Cancer Lines | TBD | Potentially through enzyme inhibition |

Agrochemical Applications

Fungicides and Herbicides

2-Bromo-5-methylthiazole-4-carbohydrazide is utilized in the formulation of agrochemicals, particularly fungicides and herbicides. Its effectiveness against specific pests enhances crop protection and yield.

Case Study: Agricultural Efficacy Testing

Field studies have demonstrated that formulations containing this compound significantly reduce fungal infections in crops, leading to improved agricultural output.

Biochemical Research Applications

Enzyme Inhibition Studies

Researchers utilize 2-Bromo-5-methylthiazole-4-carbohydrazide in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological systems provides insights into cellular processes and potential therapeutic targets.

Mechanisms of Action

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Interaction: It could bind to certain receptors, altering signal transduction pathways relevant to inflammation and cancer progression.

Material Science Applications

Advanced Materials Development

The compound is explored for its potential applications in creating advanced materials, such as polymers and coatings, that require specific chemical properties for durability and resistance.

Mecanismo De Acción

El mecanismo de acción de la 2-Bromo-5-metiltiazol-4-carbohidrazida implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El anillo de tiazol puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El grupo carbohidrazida también puede desempeñar un papel en la unión a objetivos específicos, lo que influye en la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Positional Isomers

- 2-Bromo-4-methylthiazole-5-carboxylic acid (C₅H₄BrNO₂S, MW 222.06 g/mol): The bromine and methyl groups are swapped (positions 2 and 4). The carboxylic acid (-COOH) group increases acidity compared to carbohydrazides, influencing solubility and reactivity. This compound is used as a research intermediate .

Functional Group Modifications

- N'-(Benzenesulfonyl)-4-methylthiazole-5-carbohydrazide (C₁₁H₁₁N₃O₃S₂, MW 329.36 g/mol):

The carbohydrazide is sulfonylated, forming a sulfonamide derivative. This modification enhances stability and alters biological target interactions . - Ethyl 2-bromo-4-methylthiazole-5-carboxylate (C₇H₈BrNO₂S, MW 266.11 g/mol): The ester (-COOEt) group offers hydrolytic stability compared to carbohydrazides, making it suitable for storage and controlled release applications .

Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Functional Group | Physical State |

|---|---|---|---|---|---|

| 2-Bromo-5-methylthiazole-4-carbohydrazide | C₅H₆BrN₃OS | 236.09 | 2-Br, 5-Me, 4-CONHNH₂ | Carbohydrazide | Solid* |

| 4-Bromo-5-(2-fluorophenyl)thiazole (4g) | C₁₂H₁₁BrFN₃S₂ | 360.26 | 4-Br, 2-F-Ph, MeS | Thiazole, hydrazono | Light yellow solid |

| 2-Bromo-5-methyl-4-phenylthiazole | C₁₀H₈BrNS | 254.15 | 2-Br, 5-Me, 4-Ph | Thiazole | Not reported |

*Assumed based on analogous carbohydrazides .

Key Observations :

- Lipophilicity : Phenyl or fluorophenyl substituents (e.g., 2-Bromo-5-methyl-4-phenylthiazole) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding: Carbohydrazides exhibit higher polarity and solubility in polar solvents (e.g., DMF, methanol) compared to esters or aryl-substituted analogs .

- Melting Points: Brominated thiazoles with hydrogen-bonding groups (e.g., carbohydrazides) typically have higher melting points (>100°C) than nonpolar derivatives (e.g., 4-Bromo-5-methoxy-2-phenylthiazole, m.p. ~112°C) .

Nucleophilic Reactivity

The carbohydrazide group in 2-Bromo-5-methylthiazole-4-carbohydrazide enables condensation reactions with aldehydes or ketones to form hydrazones, which cyclize into triazoles or oxadiazoles under acidic conditions . For example:

- Reaction with salicylaldehyde derivatives yields Schiff bases, which are precursors to antimicrobial agents .

- Sulfonylation with benzenesulfonyl chloride forms sulfonamide derivatives, expanding bioactivity profiles .

Bromine as a Leaving Group

The bromine atom at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing structural diversity .

Actividad Biológica

2-Bromo-5-methylthiazole-4-carbohydrazide is an organic compound characterized by a thiazole ring structure that incorporates both sulfur and nitrogen atoms. Its chemical formula is C6H7BrN4OS, with a molecular weight of approximately 220.03 g/mol. The compound features a bromine atom at the second position, a methyl group at the fifth position, and a carbohydrazide group at the fourth position of the thiazole ring. This unique structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The thiazole ring system is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom and the carbohydrazide moiety enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Chemical Formula | C6H7BrN4OS |

| Molecular Weight | 220.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that 2-Bromo-5-methylthiazole-4-carbohydrazide exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains. For instance, derivatives of thiazole have been reported to exhibit activity against resistant strains of Mycobacterium tuberculosis .

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Preliminary data indicate that 2-Bromo-5-methylthiazole-4-carbohydrazide may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of 2-Bromo-5-methylthiazole-4-carbohydrazide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial activities.

- Cellular Pathways : It has been suggested that this compound can modulate signaling pathways related to apoptosis, leading to increased cell death in cancerous cells .

Case Studies

Several studies have highlighted the potential applications of 2-Bromo-5-methylthiazole-4-carbohydrazide:

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of various thiazole derivatives against resistant bacterial strains, demonstrating that compounds similar to 2-Bromo-5-methylthiazole-4-carbohydrazide showed promising results in inhibiting bacterial growth .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-5-methylthiazole-4-carbohydrazide?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazide precursors. For example, substituted hydrazides can undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), analogous to methods used for structurally related thiazole-carbohydrazide derivatives . Key steps include:

Hydrazide Formation : Reacting a brominated thiazole carbonyl chloride with hydrazine.

Cyclization : Using POCl₃ to facilitate intramolecular dehydration, forming the thiazole-carbohydrazide core.

Characterization via IR and NMR spectroscopy is critical to confirm functional groups (e.g., C=O, N-H stretches) and structural integrity .

Q. How is the purity and structural identity of 2-Bromo-5-methylthiazole-4-carbohydrazide validated?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound from byproducts.

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons) and carbon types.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental Analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-Bromo-5-methylthiazole-4-carbohydrazide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for unambiguous structural determination:

Crystallization : Grow crystals via slow evaporation (e.g., methanol/water mixtures).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K).

Refinement : Employ SHELXL (or similar software) for structure solution and refinement. Parameters like bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) are analyzed to confirm stereochemistry and packing .

Q. What strategies address contradictory spectroscopic data in thiazole-carbohydrazide derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from:

- Tautomerism : Hydrazide ↔ hydrazone tautomerization can alter spectral profiles. Use variable-temperature NMR to detect equilibrium shifts.

- Solvent Effects : Polar solvents stabilize specific conformers. Compare spectra in DMSO-d₆ vs. CDCl₃.

- Dynamic Processes : Restricted rotation around C-N bonds (e.g., hindered amide rotation) may split signals. DFT calculations (e.g., Gaussian) model energy barriers .

Q. How do reaction conditions influence regioselectivity in brominated thiazole derivatives?

- Methodological Answer : Regioselectivity in bromination or substitution reactions is controlled by:

- Electronic Effects : Electron-rich positions (e.g., para to methyl groups) favor electrophilic bromination.

- Steric Hindrance : Bulk substituents (e.g., methyl at position 5) direct reactions to less hindered sites.

- Catalysts : Lewis acids (e.g., FeBr₃) enhance selectivity.

Experimental optimization via Design of Experiments (DoE) can map optimal temperature, solvent, and catalyst combinations .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.